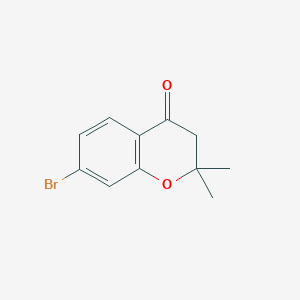

7-Bromo-2,2-dimethylchroman-4-one

CAS No.: 130200-01-0

Cat. No.: VC6444483

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130200-01-0 |

|---|---|

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.111 |

| IUPAC Name | 7-bromo-2,2-dimethyl-3H-chromen-4-one |

| Standard InChI | InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |

| Standard InChI Key | QCVDUIIUXMKXQC-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

7-Bromo-2,2-dimethylchroman-4-one features a chroman-4-one core substituted with a bromine atom at the 7-position and two methyl groups at the 2-position. Key properties include:

-

Molecular Formula: C₁₁H₁₁BrO₂

-

Molecular Weight: 255.11 g/mol

-

IUPAC Name: 7-bromo-2,2-dimethyl-3H-chromen-4-one

The compound’s X-ray crystallography data reveal a planar chromanone ring system, with the bromine atom contributing to steric and electronic effects that influence reactivity .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 590 cm⁻¹ (C-Br stretch) .

-

NMR: ¹H NMR (CDCl₃) signals at δ 1.45 (s, 6H, 2×CH₃), 3.05 (s, 2H, CH₂), and 7.25–7.80 (m, 3H, aromatic) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 2,2-dimethylchroman-4-one. Key methods include:

Bromination Using N-Bromosuccinimide (NBS)

-

Reagents: NBS, dichloromethane, catalytic AIBN.

-

Conditions: Room temperature, 12–24 hours.

-

Yield: 65–75%.

Microwave-Assisted Cyclization

-

Reagents: Chalcone precursors, 1-bromo-3,3-dimethylbutan-2-one .

-

Conditions: Microwave irradiation, 150°C, 20 minutes.

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, enhancing safety and efficiency:

-

Process: Ethyl isobutyrate and 1,5-dibromopentane undergo bromination in a continuous flow system at –30 to 10°C .

-

Advantages: 95% conversion rate, reduced byproduct formation .

Biological Activities and Mechanisms

Anticancer Activity

7-Bromo-2,2-dimethylchroman-4-one derivatives exhibit potent antiproliferative effects:

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MDA-MB-231 | 7.56 | HDAC inhibition | |

| SK-N-MC | 9.64 | Apoptosis induction | |

| HL-60 | 1.6 | Cell cycle arrest (G1 phase) |

The bromine atom enhances DNA intercalation, while the chromanone core modulates kinase pathways .

Antimicrobial Properties

Mechanistic studies suggest disruption of microbial cell membranes and inhibition of efflux pumps .

Pharmacological Applications

Anticancer Drug Development

Structural analogs of 7-bromo-2,2-dimethylchroman-4-one are explored as HDAC inhibitors and topoisomerase II poisons. For example, 3-benzylidene-chromanones reduce tumor volume by 80% in murine xenograft models .

Antimicrobial Agents

Chromanone-benzofuran hybrids synthesized from 7-bromo-2,2-dimethylchroman-4-one show broad-spectrum activity, with logP values optimized for blood-brain barrier penetration .

Central Nervous System (CNS) Therapeutics

Piperazine-linked derivatives (e.g., 6j) are in preclinical trials for schizophrenia, combining high receptor selectivity with minimal metabolic liability .

Comparative Analysis with Analogues

| Compound | Substituent | Bioactivity (IC₅₀, µM) | Key Advantage |

|---|---|---|---|

| 7-Bromo-2,2-dimethylchroman-4-one | Br at C7, 2×CH₃ | 7.56 (MDA-MB-231) | Enhanced DNA intercalation |

| 6-Chloro-2,2-dimethylchroman-4-one | Cl at C6 | 25.04 (KB) | Lower cytotoxicity |

| 7-Methoxyisoflavanone | OCH₃ at C7 | 5.77 (HL-60) | Improved solubility |

Bromination at C7 increases electrophilicity, enhancing target binding compared to chloro or methoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume